Benzoic acid, 3-(formylamino)-2-hydroxy-
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Overview
Description
Benzoic acid, 3-(formylamino)-2-hydroxy-: is an organic compound with a complex structure that includes a benzoic acid core substituted with formylamino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-(formylamino)-2-hydroxy- typically involves the nitration of benzoic acid followed by reduction and formylation. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reduced to 3-aminobenzoic acid, which is subsequently formylated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For instance, the catalytic oxidation of toluene can be employed to produce benzoic acid, which is then subjected to the aforementioned synthetic steps .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 3-(formylamino)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used under acidic or basic conditions
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Amides and sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, Benzoic acid, 3-(formylamino)-2-hydroxy- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive molecules that target specific enzymes or receptors .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including diabetes and cancer. Its ability to modulate biological pathways makes it a valuable candidate for drug development .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(formylamino)-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The formylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxyl group can participate in redox reactions, altering the oxidative state of biological molecules .
Comparison with Similar Compounds
Salicylic acid: Similar in structure but lacks the formylamino group.
3-Hydroxybenzoic acid: Similar but lacks the formylamino group.
2-Hydroxybenzoic acid (Salicylic acid): Similar but with the hydroxyl group in a different position.
Uniqueness: Benzoic acid, 3-(formylamino)-2-hydroxy- is unique due to the presence of both formylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
3-formamido-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-3-1-2-5(7(6)11)8(12)13/h1-4,11H,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZOPKFAVINWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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